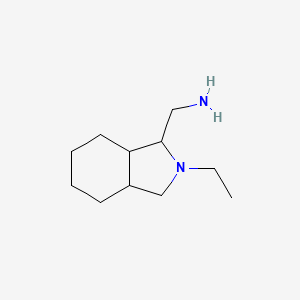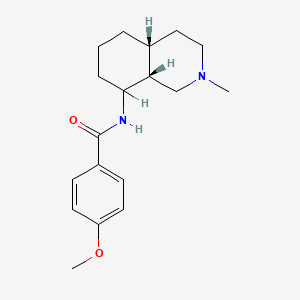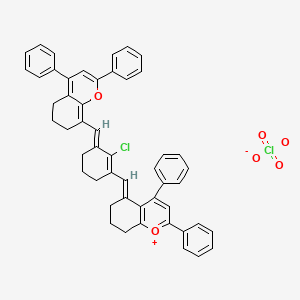
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate is a complex organic compound with a molecular formula of C50H42Cl2O6. This compound is notable for its intricate structure, which includes multiple aromatic rings and a perchlorate group. It is primarily used in scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate involves multiple steps, starting with the preparation of the chromenylium core The reaction typically involves the condensation of 2,4-diphenyl-6,7-dihydro-5H-chromen-8-one with a suitable chlorinated cyclohexene derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
Applications De Recherche Scientifique
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studies of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chromenylium derivatives and perchlorate-containing compounds. Examples include:
- 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium chloride
- 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium bromide
Uniqueness
What sets 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate apart is its unique combination of structural features, which confer specific chemical properties and reactivity. The presence of the perchlorate group, in particular, influences its solubility, stability, and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C50H42Cl2O6 |
|---|---|
Poids moléculaire |
809.8 g/mol |
Nom IUPAC |
(5E)-5-[[(3E)-2-chloro-3-[(2,4-diphenyl-6,7-dihydro-5H-chromen-8-yl)methylidene]cyclohexen-1-yl]methylidene]-2,4-diphenyl-7,8-dihydro-6H-chromen-1-ium;perchlorate |
InChI |
InChI=1S/C50H42ClO2.ClHO4/c51-49-39(30-38-24-15-29-45-48(38)44(35-18-7-2-8-19-35)33-46(52-45)36-20-9-3-10-21-36)25-13-26-40(49)31-41-27-14-28-42-43(34-16-5-1-6-17-34)32-47(53-50(41)42)37-22-11-4-12-23-37;2-1(3,4)5/h1-12,16-23,30-33H,13-15,24-29H2;(H,2,3,4,5)/q+1;/p-1/b38-30+,40-31+; |
Clé InChI |
SBPPRFXDNIKBTN-JCSBUTHPSA-M |
SMILES isomérique |
C1C/C(=C\C2=C3C(=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)CCC2)/C(=C(C1)/C=C/6\CCCC7=C6C(=CC(=[O+]7)C8=CC=CC=C8)C9=CC=CC=C9)Cl.[O-]Cl(=O)(=O)=O |
SMILES canonique |
C1CC(=CC2=C3C(=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)CCC2)C(=C(C1)C=C6CCCC7=C6C(=CC(=[O+]7)C8=CC=CC=C8)C9=CC=CC=C9)Cl.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B13761008.png)
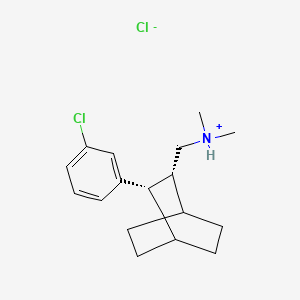


![Acetamide,N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]-](/img/structure/B13761033.png)

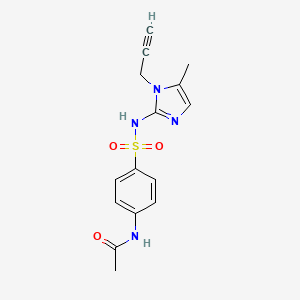

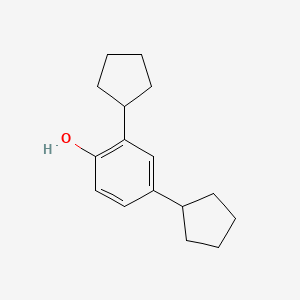
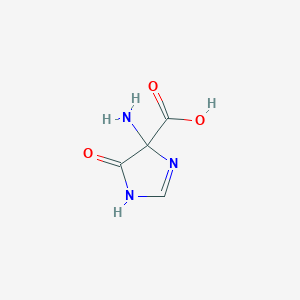
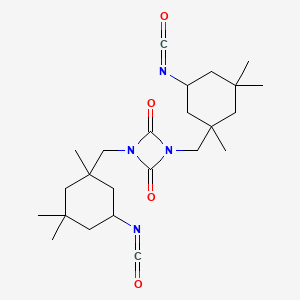
![4-[2-(2-Methyl-5-nitro-2H-1,3-benzodioxol-2-yl)ethyl]morpholine--hydrogen chloride (1/1)](/img/structure/B13761082.png)
